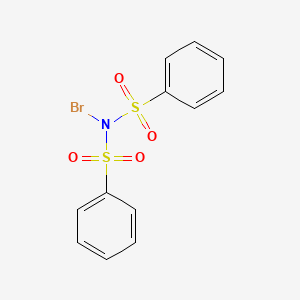
2,2'-Bi-9H-fluorene, 7,7'-dibromo-9,9,9',9'-tetraoctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is a complex organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes two fluorene units connected at the 2,2’ positions, with bromine atoms at the 7,7’ positions and octyl groups at the 9,9,9’,9’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- typically involves several steps:
Bromination of Fluorene: The initial step involves the bromination of fluorene to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated fluorene derivatives are then subjected to a coupling reaction to form the bi-fluorene structure. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Alkylation: The final step involves the introduction of octyl groups at the 9,9,9’,9’ positions. This can be achieved through alkylation reactions using octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 7,7’ positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Polymerization: Catalysts such as palladium or nickel complexes are used in polymerization reactions, often under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the compound and reduced derivatives.
Polymerization: Products include conjugated polymers with extended π-conjugation and potential electronic properties.
Applications De Recherche Scientifique
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its conjugated structure and electronic properties.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties, such as light-emitting materials and semiconductors.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors and detection systems.
Biological Applications:
Mécanisme D'action
The mechanism of action of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- involves its interaction with molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.
Molecular Interactions: The presence of bromine and octyl groups can influence the compound’s interactions with other molecules, affecting its reactivity and stability.
Pathways Involved: In biological applications, the compound may interact with cellular components and pathways, influencing processes such as signal transduction and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with only one fluorene unit.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar bromination pattern but with dimethyl groups instead of octyl groups.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains a spirobifluorene linkage and additional bromine atoms.
Uniqueness
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is unique due to its bi-fluorene structure, which provides extended conjugation and potential for enhanced electronic properties. The presence of octyl groups also imparts solubility and processability advantages, making it suitable for various applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C58H80Br2 |
|---|---|
Poids moléculaire |
937.1 g/mol |
Nom IUPAC |
2-bromo-7-(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C58H80Br2/c1-5-9-13-17-21-25-37-57(38-26-22-18-14-10-6-2)53-41-45(29-33-49(53)51-35-31-47(59)43-55(51)57)46-30-34-50-52-36-32-48(60)44-56(52)58(54(50)42-46,39-27-23-19-15-11-7-3)40-28-24-20-16-12-8-4/h29-36,41-44H,5-28,37-40H2,1-4H3 |
Clé InChI |
BBWBNTSYTUSNGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


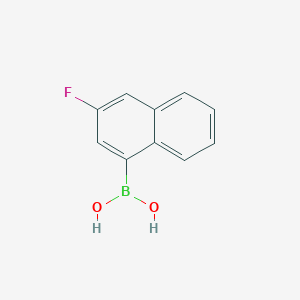

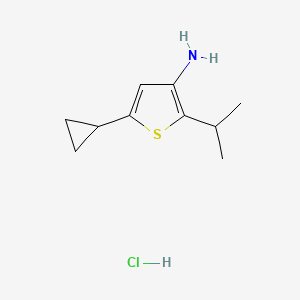
![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)

![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)
![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
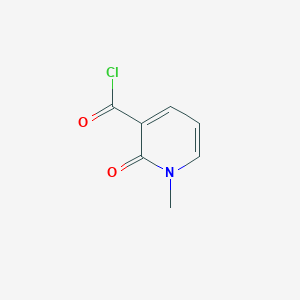


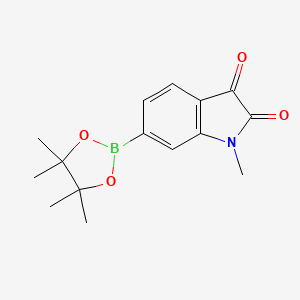
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
